Trox-1

Voltage-gated calcium channel State-dependent inhibition Patch-clamp electrophysiology

TROX-1 is a state-dependent Cav2 channel inhibitor with a unique mechanism, offering a 20-40x therapeutic window vs. ziconotide. Its oral bioavailability and broad Cav2 selectivity make it the reference standard for next-generation analgesic R&D. Validate your chronic pain pipeline with this essential tool compound.

Molecular Formula C22H16ClFN6O
Molecular Weight 434.9 g/mol
CAS No. 1141080-15-0
Cat. No. B1663530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrox-1
CAS1141080-15-0
Synonyms5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one
TROX-1 compound
Molecular FormulaC22H16ClFN6O
Molecular Weight434.9 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)C3=CC(=C(C=C3)F)Cl)N(C1=O)C4=NC=NN4)CC5=CN=CN=C5
InChIInChI=1S/C22H16ClFN6O/c1-22(8-13-9-25-11-26-10-13)16-6-14(15-2-4-18(24)17(23)7-15)3-5-19(16)30(20(22)31)21-27-12-28-29-21/h2-7,9-12H,8H2,1H3,(H,27,28,29)/t22-/m1/s1
InChIKeyOABSWPUPIHULMQ-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TROX-1 (CAS 1141080-15-0): A State-Dependent CaV2 Calcium Channel Blocker for Preclinical Chronic Pain Research


TROX-1 (CAS 1141080-15-0) is a substituted N-triazole oxindole that functions as a potent, orally bioavailable, state-dependent blocker of voltage-gated calcium channel 2 (CaV2) subtypes, including CaV2.1 (P/Q-type), CaV2.2 (N-type), and CaV2.3 (R-type) [1]. It was developed as a next-generation analgesic to overcome the significant limitations of the peptidyl CaV2.2-selective inhibitor ziconotide (Prialt), which requires intrathecal administration and has a narrow therapeutic window [2]. TROX-1's primary differentiating feature is its state-dependence: it preferentially inhibits channels in the depolarized (active) state, which underlies its improved preclinical therapeutic index [3].

Why Substituting TROX-1 with Other CaV2.2 Inhibitors or State-Dependent Blockers Risks Experimental Failure


Generic substitution among CaV2.2 channel inhibitors is scientifically unsound due to critical differences in state-dependence, subtype selectivity, and bioavailability. TROX-1 is not interchangeable with the clinically approved CaV2.2 blocker ziconotide because TROX-1 exhibits a fundamentally different mechanism of action—preferentially inhibiting channels in the depolarized, pathological state rather than being a state-independent pore blocker [1]. This mechanistic distinction directly translates to a wider therapeutic window and oral bioavailability, whereas ziconotide is restricted to intrathecal delivery [2]. Furthermore, TROX-1 cannot be substituted with other preclinical state-dependent CaV2 inhibitors without revalidating its unique selectivity profile across CaV2.1, CaV2.2, and CaV2.3, as well as its validated in vivo efficacy benchmarked against pregabalin and duloxetine [3].

Quantitative Differentiation of TROX-1: Head-to-Head and Cross-Study Comparator Data


State-Dependent Potency: 73-Fold to 182-Fold Higher Affinity for Depolarized vs. Hyperpolarized CaV2.2 Channels

TROX-1 exhibits pronounced state-dependent inhibition of CaV2.2 channels, a critical differentiator from the state-independent blocker ziconotide. In a fluorescence-based calcium influx assay using recombinant CaV2.2 channels, TROX-1 inhibited with an IC50 of 0.27 µM under depolarized conditions, compared to an IC50 >20 µM under hyperpolarized conditions [1]. This represents a minimum 74-fold increase in potency upon depolarization. In a separate study using automated patch-clamp electrophysiology, TROX-1 IC50 values were 4.2 µM at -110 mV, 0.90 µM at -90 mV, and 0.36 µM at -70 mV, demonstrating a progressive increase in potency with membrane depolarization [2]. In native rat dorsal root ganglion (DRG) neurons, TROX-1 inhibited ω-conotoxin GVIA-sensitive CaV2.2 currents with an IC50 of 0.4 µM under depolarized conditions versus 2.6 µM under hyperpolarized conditions, a 6.5-fold difference [1].

Voltage-gated calcium channel State-dependent inhibition Patch-clamp electrophysiology

CaV2 Subtype Selectivity Profile: TROX-1 is a Non-Selective Pan-CaV2 Blocker, Contrasting with Ziconotide's CaV2.2 Selectivity

Unlike ziconotide, which is highly selective for CaV2.2, TROX-1 is a non-subtype-selective inhibitor of the entire CaV2 family. Under depolarized conditions using manual patch-clamp electrophysiology, TROX-1 inhibited CaV2.1, CaV2.2, and CaV2.3 with comparable IC50 values of 0.29 µM, 0.19 µM, and 0.28 µM, respectively [1]. In a fluorescence-based calcium influx assay, depolarized IC50 values were 1.8 µM (CaV2.1), 0.69 µM (CaV2.2), and 1.1 µM (CaV2.3) [1]. This pan-CaV2 blockade is a deliberate design feature intended to enhance analgesic efficacy by targeting multiple nociceptive pathways simultaneously.

Calcium channel subtype selectivity CaV2.1 CaV2.3

Oral Bioavailability Enables Systemic Administration, a Defining Advantage Over Intrathecal-Only Ziconotide

A critical limitation of ziconotide is its requirement for intrathecal administration due to poor blood-brain barrier penetration and systemic toxicity. TROX-1 was specifically designed as a small-molecule, orally bioavailable CaV2 channel blocker. In a rat model of osteoarthritis, systemic (oral) administration of TROX-1 produced a significant inhibition of mechanically evoked neuronal responses in the spinal dorsal horn, confirming central nervous system penetration and functional target engagement following oral dosing [1]. Ziconotide, by contrast, cannot achieve analgesic plasma concentrations following oral or intravenous administration without prohibitive side effects and is restricted to intrathecal infusion [2].

Oral bioavailability Systemic administration Intrathecal delivery

In Vivo Analgesic Efficacy: TROX-1 Matches Efficacy of Pregabalin and Duloxetine in Neuropathic Pain Models

In the spinal nerve ligation (SNL) model of neuropathic pain, TROX-1 reversed nerve injury-induced allodynia to the same extent as pregabalin (an α2δ ligand) and duloxetine (an SNRI), two clinically established neuropathic pain therapeutics [1]. Specifically, TROX-1 produced a maximal reversal of mechanical allodynia comparable to the maximal effects observed with pregabalin and duloxetine at their efficacious doses in this model [1]. In the formalin model of inflammatory pain, TROX-1 reversed inflammatory-induced hyperalgesia with maximal effects equivalent to nonsteroidal anti-inflammatory drugs (NSAIDs) such as naproxen or diclofenac [1]. The lack of analgesic effect in CaV2.2 gene-deleted mice confirms that TROX-1's efficacy is specifically mediated through CaV2.2 channels [1].

Neuropathic pain Allodynia Preclinical efficacy

Therapeutic Window: 20- to 40-Fold Separation Between Analgesic and Motor/Cardiovascular Side Effects

A key advantage of state-dependent CaV2 blockade is an improved therapeutic window. In preclinical rat studies, TROX-1 demonstrated a clear separation between efficacious plasma concentrations and those producing adverse effects. Mild impairment of motor function in the Rotarod test and cardiovascular effects were observed only at plasma concentrations 20- to 40-fold higher than those required for analgesic activity [1]. This contrasts with ziconotide, which has a narrow therapeutic window in humans, with dose-limiting neuropsychiatric and other adverse events occurring at or near analgesic doses, necessitating careful intrathecal titration [2].

Therapeutic index Safety margin Side effect profile

Pathological State-Dependent Effect: TROX-1 Selectively Attenuates Neuronal Responses in Injured, Not Sham, Animals

In vivo electrophysiology in a rat model of osteoarthritis (MIA-induced) revealed that TROX-1 exhibits a pathological state-dependent effect, selectively inhibiting spinal dorsal horn neuronal responses in animals with joint injury while having no effect in sham-operated controls [1]. Spinal administration of TROX-1 (0.1 and 1 µg/50 µl) produced a significant, dose-related inhibition of dynamic brush, mechanical, and noxious thermal-evoked neuronal responses in MIA rats only, with no significant effect on any neuronal measure in sham controls [1]. Similarly, in the spinal nerve ligation (SNL) model, subcutaneous TROX-1 reduced mechanical-evoked neuronal responses in SNL rats but had no effect in sham-operated animals [2]. This pathological state-selectivity aligns with the compound's in vitro state-dependent mechanism and is absent in state-independent blockers like ziconotide.

Pathological state-dependence In vivo electrophysiology Osteoarthritis pain

Optimal Preclinical and Industrial Application Scenarios for TROX-1 Based on Verified Differentiation


Investigating State-Dependent Pharmacology of Voltage-Gated Calcium Channels

TROX-1 is an ideal tool compound for studying the functional consequences of state-dependent CaV2 channel blockade. Its steep voltage-dependence (74-fold to >182-fold shift in potency between hyperpolarized and depolarized states) [1] enables researchers to probe how channel activation state influences drug efficacy and selectivity in native tissues and disease models. This is particularly valuable for electrophysiology and calcium imaging studies aimed at understanding the role of CaV2 channels in neuronal excitability and synaptic transmission under pathological conditions [2].

Preclinical Development of Novel Oral Analgesics for Chronic Pain

For pharmaceutical research and development programs targeting chronic pain (neuropathic, inflammatory, or osteoarthritic), TROX-1 serves as a validated, orally bioavailable reference standard [3]. Its efficacy, which is equivalent to pregabalin and duloxetine in neuropathic pain models [1], and its 20- to 40-fold therapeutic window [1] provide a robust benchmark for evaluating new chemical entities. TROX-1 can be used as a positive control in in vivo efficacy studies and to benchmark safety pharmacology margins for state-dependent CaV2 inhibitors [3].

Studying Pan-CaV2 Inhibition in Nociceptive Pathways

TROX-1 is the compound of choice for investigating the therapeutic potential of simultaneous blockade of CaV2.1, CaV2.2, and CaV2.3 channels. Its well-characterized, comparable potency across all three subtypes under depolarized conditions (IC50 values: 0.29 µM, 0.19 µM, and 0.28 µM, respectively) [2] allows researchers to explore whether pan-CaV2 inhibition offers superior analgesic efficacy or broader pain modality coverage compared to selective CaV2.2 blockers like ziconotide [2].

In Vivo Electrophysiology Studies of Spinal Pain Processing

TROX-1 is a valuable tool for in vivo electrophysiology experiments in rodent pain models. Its demonstrated pathological state-selectivity—inhibiting dorsal horn neuronal responses only in injured animals (MIA osteoarthritis or SNL neuropathic pain models) while sparing sham controls [3]—makes it uniquely suited for dissecting the contribution of CaV2 channels to central sensitization and pain amplification without confounding effects on normal sensory processing [4].

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